molecular formula C7H6BrN3S B3032197 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233181-67-3

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3032197
CAS No.: 1233181-67-3
M. Wt: 244.11
InChI Key: PGDYWSRJVBROKM-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with a molecular formula of C7H6BrN3S and a molecular weight of 244.11 g/mol . This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with a bromine atom at the 5-position and a methylsulfanyl group at the 2-position. It is a yellow solid at room temperature and is commonly used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine typically involves the regioselective intramolecular cyclization of pyrroles. One common method includes the treatment of pyrroles with triphenylphosphine, bromine, and triethylamine in dichloromethane, which results in the formation of the desired compound along with some side products . Another approach involves the use of ammonium chloride, Aliquat 336, and sodium hypochlorite to afford 1-aminopyrroles, which can then be further reacted to form the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Lacks the bromine substitution, which affects its reactivity and biological activity.

    5-Bromo-2-(methylsulfanyl)pyrrolo[1,2-a]pyrimidine: Similar structure but with a different ring system, leading to different chemical and biological properties.

    5-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring, which influences its electronic properties and reactivity.

Uniqueness

5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both bromine and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-6-5(8)2-3-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDYWSRJVBROKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=C2C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725807
Record name 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233181-67-3
Record name 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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